4-(Trifluoromethoxy)benzenesulfonamide is a chemical compound that belongs to the benzenesulfonamide family, which has been extensively studied due to its wide range of biological activities and applications in various fields. Benzenesulfonamides are known to act as inhibitors for different enzymes, such as carbonic anhydrases and cyclooxygenases, and have been explored for their potential in treating diseases like glaucoma, arthritis, and various cancers326.
Benzenesulfonamides have been explored for their therapeutic potential in various medical fields. For example, certain derivatives have been identified as potent and selective inhibitors of COX-2, which are currently in clinical trials for the treatment of rheumatoid arthritis, osteoarthritis, and acute pain2. In the field of ophthalmology, benzenesulfonamides incorporating flexible triazole moieties have shown significant intraocular pressure-lowering activity in animal models of glaucoma3. Additionally, some benzenesulfonamides have been found to possess cytotoxic activities against tumor cells and have been tested as potential carbonic anhydrase inhibitors for anti-tumor applications5.
The antimalarial potential of benzenesulfonamides has also been investigated, with a focus on derivatives containing a trifluoromethyl group. These compounds have been synthesized and evaluated through docking studies, identifying them as promising lead compounds for new antimalarial drug development8.
In the context of diabetes, N-(3,5-difluoro-4-hydroxyphenyl)benzenesulfonamides have been designed as aldose reductase inhibitors, aiming to address long-term complications of diabetes mellitus. These compounds have shown higher in vitro inhibitory activity than their glycine derivative counterparts and also exhibit antioxidant potential7.
Novel benzenesulfonamide derivatives have been synthesized and evaluated for their anti-inflammatory activity and ulcerogenic effects. Some of these compounds have demonstrated greater in vivo anti-inflammatory activities compared to reference drugs like celecoxib, with minimal or no ulcerogenic effect, highlighting their potential as safer anti-inflammatory agents10.
The compound is synthesized from various precursors through complex chemical reactions. It falls within the broader category of sulfonamides, which are widely used in pharmaceuticals for their antibacterial properties and as enzyme inhibitors. The specific structural formula for 4-(trifluoromethoxy)benzenesulfonamide can be represented as C7H6F3NO3S, indicating the presence of trifluoromethoxy and sulfonamide functionalities.
The synthesis of 4-(trifluoromethoxy)benzenesulfonamide involves several key steps:
This multi-step synthesis highlights the complexity involved in creating this compound, requiring careful control of reaction conditions to optimize yield and purity.
The molecular structure of 4-(trifluoromethoxy)benzenesulfonamide can be described as follows:
Spectroscopic techniques such as NMR and IR spectroscopy are typically employed to confirm the structure, revealing characteristic absorption bands corresponding to the functional groups present.
4-(Trifluoromethoxy)benzenesulfonamide can participate in various chemical reactions:
These reactions are critical for modifying the compound for specific applications or enhancing its pharmacological properties.
The mechanism of action for compounds like 4-(trifluoromethoxy)benzenesulfonamide often involves inhibition of specific enzymes or pathways:
Quantitative studies on enzyme kinetics may provide further insights into its precise mechanism and efficacy.
The physical and chemical properties of 4-(trifluoromethoxy)benzenesulfonamide include:
These properties are essential for understanding how the compound behaves in various environments and its suitability for different applications.
4-(Trifluoromethoxy)benzenesulfonamide has several scientific applications:
Ongoing research may reveal additional applications or modifications that enhance its utility in these fields.
4-(Trifluoromethoxy)benzenesulfonamide (CAS Registry Number 1513-45-7) is a synthetic organic compound with the molecular formula C₇H₆F₃NO₃S and a molecular weight of 241.19 g/mol. Its IUPAC name, 4-(trifluoromethoxy)benzenesulfonamide, systematically describes its structure: a benzenesulfonamide core substituted at the para-position with a trifluoromethoxy (-OCF₃) group [1] [7]. The compound is characterized by the sulfonamide functional group (-SO₂NH₂), which confers polarity and hydrogen-bonding capacity, and the electron-withdrawing trifluoromethoxy moiety, which significantly influences its electronic distribution. Key identifiers include:
Table 1: Chemical Identifiers of 4-(Trifluoromethoxy)benzenesulfonamide
Property | Value | |
---|---|---|
CAS Registry Number | 1513-45-7 | |
Molecular Formula | C₇H₆F₃NO₃S | |
Molecular Weight | 241.19 g/mol | |
InChI Key | RGOJCHYYBKMRLL-UHFFFAOYSA-N | |
SMILES String | FC(F)(F)OC1=CC=C(C=C1)S(N)(=O)=O | |
Melting Point | Not explicitly reported (solid form) | |
Purity (Commercial) | ≥95% (HPLC) | [1] [5] [7] |
Structurally, the trifluoromethoxy group exhibits unique electronic properties. Compared to the trifluoromethyl (-CF₃) group (e.g., in 4-(trifluoromethyl)benzenesulfonamide, CAS 830-43-3), the -OCF₃ group has a lower σₚ value (0.35 vs. 0.54), indicating reduced electron-withdrawing strength but enhanced lipophilicity (π = 1.04). This balance promotes membrane permeability while maintaining metabolic stability [3] [5].
The discovery of sulfonamides began with Gerhard Domagk’s 1935 demonstration of the antibacterial properties of Prontosil (sulfamidochrysoidine), which paved the way for synthetic sulfonamide derivatives. Early sulfonamides primarily served as antibiotics by inhibiting bacterial dihydropteroate synthase. However, their structural versatility soon led to applications beyond antimicrobial therapy, including diuretics (e.g., acetazolamide), antidiabetics (e.g., tolbutamide), and anti-inflammatories (e.g., celecoxib) [6].
4-(Trifluoromethoxy)benzenesulfonamide emerged as a specialized scaffold in the late 20th century, driven by advances in fluorination techniques and the recognition of fluorine’s role in enhancing pharmacokinetics. Its synthesis typically involves the reaction of 4-(trifluoromethoxy)benzenesulfonyl chloride with ammonia under controlled conditions. Modern adaptations employ catalysts like triethylamine to improve yields [1] [8]. This compound’s development reflects a broader trend in medicinal chemistry: the strategic incorporation of fluorine or fluoroalkyl groups into bioactive molecules to optimize binding affinity, metabolic resistance, and blood-brain barrier penetration [3] [6].
The trifluoromethoxy group (-OCF₃) is a critical modulator of bioactivity. Its steric and electronic properties enhance interactions with hydrophobic enzyme pockets while resisting oxidative metabolism. For instance, in progesterone receptor (PR) antagonists, replacing chlorine or methoxy substituents with -OCF₃ improved binding affinity (IC₅₀ = 0.17 μM for 3-Cl derivative vs. 0.25 μM for 3-OCF₃ analogs) due to optimal hydrophobic filling of the PR ligand-binding domain [2]. Similarly, aryl urea derivatives bearing 4-(trifluoromethoxy)benzenesulfonamide moieties demonstrated potent anticancer activity (IC₅₀ = 17.8–44.4 μM against pancreatic, hepatic, and colon cancer lines), attributed to the -OCF₃ group’s role in promoting target protein interactions [3].
The sulfonamide group (-SO₂NH₂) serves dual roles:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7